molecular formula C26H22FN3O3S B2382049 N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894553-03-8

N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2382049
CAS No.: 894553-03-8
M. Wt: 475.54
InChI Key: KXYZMIHCHAHNRR-UHFFFAOYSA-N
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Description

This compound features a spiro[indoline-3,2'-thiazolidin] core substituted with a 4-fluorophenyl group at the 3' position and an N-(3,4-dimethylphenyl)acetamide moiety. Its structural complexity arises from the spirocyclic system, which imparts conformational rigidity, and the fluorinated aromatic group, which enhances electronic interactions.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-16-7-10-19(13-17(16)2)28-23(31)14-29-22-6-4-3-5-21(22)26(25(29)33)30(24(32)15-34-26)20-11-8-18(27)9-12-20/h3-13H,14-15H2,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYZMIHCHAHNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(3’-(4-fluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indoline and thiazolidine precursors, followed by their coupling to form the spiro compound. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(3’-(4-fluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds similar to N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide exhibit anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of cell proliferation : The compound may inhibit key signaling pathways involved in cell division.
  • Induction of apoptosis : It can trigger programmed cell death in malignant cells.

Further investigations are necessary to elucidate the precise mechanisms of action and identify specific cancer types that may benefit from treatment with this compound .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Drug Development

This compound's unique structure makes it a candidate for drug development in various therapeutic areas:

  • Cancer therapy : As mentioned earlier, its anticancer properties warrant further exploration.
  • Neurological disorders : Given its piperazine moiety, there may be potential applications in treating conditions such as anxiety or depression.

Research into the efficacy and safety profiles is essential for advancing its development into clinical applications .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(3’-(4-fluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can alter the activity of the target molecules and lead to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[indoline-3,2'-thiazolidin] Derivatives

describes 2-(benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide derivatives , which share the spiro[indoline-thiazolidin] scaffold. Key differences include:

  • Substituents : The target compound substitutes the thiazolidin ring with a 4-fluorophenyl group, whereas derivatives in feature benzo[d]thiazol-2-ylthio groups.
  • Bioactivity: Compounds in exhibit anti-inflammatory (e.g., compound 5d, IC₅₀ = 12 µM) and antibacterial activity (MIC = 8 µg/mL against S. aureus).
Table 1: Bioactivity Comparison of Spiro[indoline-thiazolidin] Derivatives
Compound Anti-inflammatory (IC₅₀) Analgesic (ED₅₀) Antibacterial (MIC) Key Substituents
Target compound Not reported Not reported Not reported 4-fluorophenyl, dimethylphenylacetamide
: Compound 5d 12 µM 25 mg/kg 8 µg/mL (S. aureus) Benzo[d]thiazol-2-ylthio
: Compound 5e 18 µM 18 mg/kg 16 µg/mL (E. coli) Benzo[d]thiazol-2-ylthio

N-Substituted Acetamide Derivatives

highlights 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , which shares the acetamide backbone but lacks the spirocyclic system. Key distinctions include:

  • Crystallinity : The dichlorophenyl-thiazol derivative forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif), stabilizing its crystal lattice . The target compound’s dimethylphenyl group may disrupt such packing, altering solubility.
  • The target compound’s spiro system could confer unique target specificity .

Fluorinated Aromatic Compounds

reports N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide, which shares fluorophenyl and acetamide groups. Comparisons include:

  • Synthetic Complexity : Both compounds require multi-step syntheses, but the target compound’s spirocyclic core may necessitate specialized catalysts or conditions (e.g., chiral auxiliaries) absent in .
  • Thermal Stability : The fluorophenyl group in ’s compound melts at 302–304°C, suggesting high thermal stability. The target compound’s melting point is unreported but may differ due to steric effects from the dimethylphenyl group .

Structural Analysis Techniques

  • NMR Profiling : demonstrates that chemical shift differences in spiro compounds (e.g., regions A and B in Figure 6) correlate with substituent placement. The target compound’s 4-fluorophenyl group would likely cause distinct shifts in the thiazolidin ring protons .
  • X-ray Crystallography : and emphasize hydrogen bonding’s role in crystal packing. The target compound’s acetamide N–H may form similar intermolecular bonds, but steric hindrance from dimethylphenyl could reduce symmetry compared to dichlorophenyl analogs .

Biological Activity

N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C23H24F N2O3S
  • Molecular Weight : 420.51 g/mol
  • CAS Number : Not specifically listed in available databases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit notable antimicrobial properties. For example:

  • Activity Against Bacteria : Compounds with thiazolidin moieties have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The minimum inhibitory concentration (MIC) for certain derivatives was reported at 2 µg/mL against these pathogens .
  • Fungal Activity : Some derivatives demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains, indicating potential for treating fungal infections .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of compounds related to this class. For instance:

  • Cell Lines Tested : The compound was evaluated against A549 (lung cancer) and Caco-2 (colon cancer) cell lines. Results indicated significant cytotoxicity with IC50 values in the low micromolar range .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A series of thiazolidin derivatives were synthesized and tested for their antimicrobial activity.
    • Results showed that modifications to the phenyl rings significantly influenced the antimicrobial potency.
    • For example, a derivative with a 4-fluorophenyl substitution exhibited enhanced activity against resistant bacterial strains compared to its analogs without this substitution .
  • Case Study on Anticancer Properties :
    • A study focused on evaluating the cytotoxic effects of several substituted indoles similar to the target compound.
    • The findings revealed that specific structural modifications led to improved selectivity and potency against cancer cell lines while sparing normal cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesMIC/IC50 ValuesReference
AntimicrobialMRSA2 µg/mL
Vancomycin-resistant E. faecium2 µg/mL
AntifungalDrug-resistant Candida strains> Fluconazole
AnticancerA549 (lung cancer)Low µM
Caco-2 (colon cancer)Low µM

Table 2: Structure-Activity Relationship (SAR)

Compound VariantSubstitution PatternObserved Activity
Base CompoundNo substitutionsModerate
Variant A4-FluorophenylEnhanced
Variant B3,4-DimethylphenylSignificant increase

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